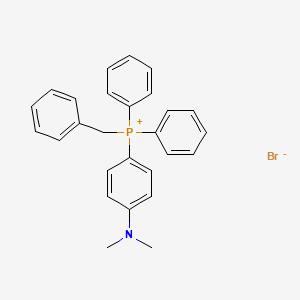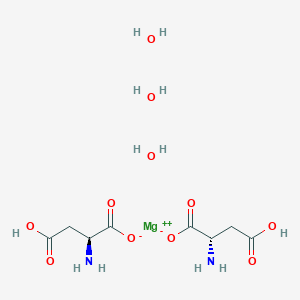
Magnesium(S)-2-amino-3-carboxypropanoatetrihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium(S)-2-amino-3-carboxypropanoatetrihydrate is a coordination compound that features magnesium as its central metal ion. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the amino and carboxylate groups in the ligand structure allows for versatile coordination chemistry, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium(S)-2-amino-3-carboxypropanoatetrihydrate typically involves the reaction of magnesium salts with the corresponding amino acid in an aqueous medium. One common method is to dissolve magnesium chloride in water and then add the amino acid, such as L-serine, under controlled pH conditions. The reaction mixture is then allowed to crystallize, forming the desired trihydrate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where magnesium salts and amino acids are mixed in reactors. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize yield and purity. The resulting product is then purified through recrystallization and dried to obtain the final trihydrate form.
化学反应分析
Types of Reactions
Magnesium(S)-2-amino-3-carboxypropanoatetrihydrate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: Ligand exchange reactions can occur where the amino acid ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using chelating agents or other amino acids under controlled pH conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of new coordination compounds with different ligands.
科学研究应用
Magnesium(S)-2-amino-3-carboxypropanoatetrihydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other coordination compounds and as a catalyst in various organic reactions.
Biology: Studied for its role in enzyme activation and as a model compound for understanding magnesium’s biological functions.
Medicine: Investigated for its potential use in drug delivery systems and as a supplement for magnesium deficiency.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
作用机制
The mechanism of action of Magnesium(S)-2-amino-3-carboxypropanoatetrihydrate involves its ability to coordinate with various biomolecules, influencing their structure and function. The magnesium ion can interact with enzymes, altering their activity and stability. The amino and carboxylate groups can form hydrogen bonds and electrostatic interactions with target molecules, facilitating their biological effects.
相似化合物的比较
Similar Compounds
- Magnesium carbonate
- Magnesium chloride
- Magnesium citrate
- Magnesium hydroxide
- Magnesium oxide
- Magnesium sulfate
Uniqueness
Magnesium(S)-2-amino-3-carboxypropanoatetrihydrate is unique due to its specific ligand structure, which provides distinct coordination chemistry and biological activity compared to other magnesium compounds. Its ability to form stable trihydrate crystals and its versatile reactivity make it a valuable compound for various applications.
属性
分子式 |
C8H18MgN2O11 |
|---|---|
分子量 |
342.54 g/mol |
IUPAC 名称 |
magnesium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;trihydrate |
InChI |
InChI=1S/2C4H7NO4.Mg.3H2O/c2*5-2(4(8)9)1-3(6)7;;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;3*1H2/q;;+2;;;/p-2/t2*2-;;;;/m00..../s1 |
InChI 键 |
FHFOXGRULWIPHD-UBMJGTQTSA-L |
手性 SMILES |
C([C@@H](C(=O)[O-])N)C(=O)O.C([C@@H](C(=O)[O-])N)C(=O)O.O.O.O.[Mg+2] |
规范 SMILES |
C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.O.O.O.[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



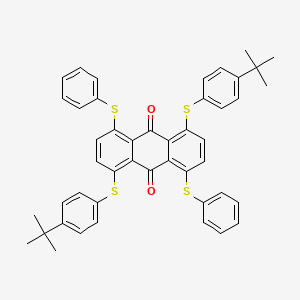
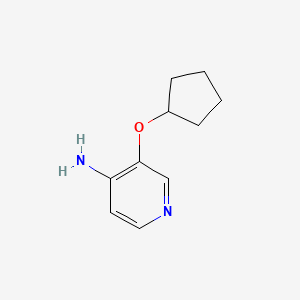
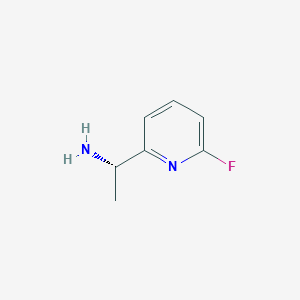
![N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide](/img/structure/B13141975.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-](/img/structure/B13141995.png)

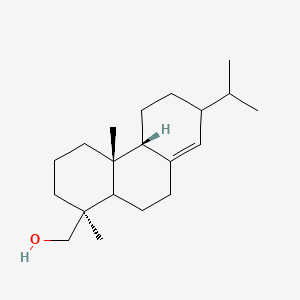
![5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol](/img/structure/B13142004.png)
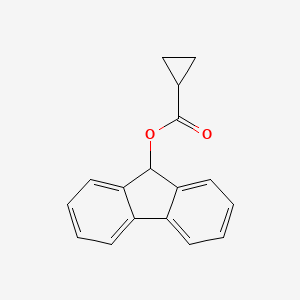
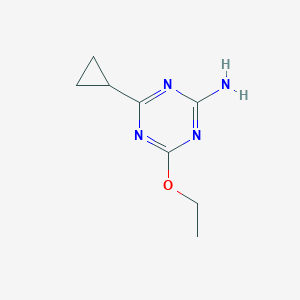
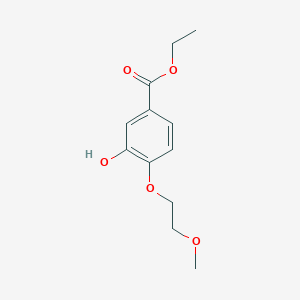
![7-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13142021.png)
